molecular formula C11H12N2OS2 B2916697 3-cyclopropyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1326867-75-7

3-cyclopropyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2916697
CAS No.: 1326867-75-7
M. Wt: 252.35
InChI Key: WBHZMRBVJDIAHK-UHFFFAOYSA-N
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Description

3-cyclopropyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with additional substituents including a cyclopropyl group and an ethylsulfanyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

The primary targets of 3-cyclopropyl-2-(ethylthio)thieno[3,2-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis, a serious infectious disease.

Mode of Action

It is known to exhibit significant antimycobacterial activity . This suggests that it interacts with key proteins or enzymes in the bacteria, disrupting their normal function and leading to their death or inhibition of growth.

Biochemical Pathways

Given its antimycobacterial activity, it likely interferes with essential metabolic or replication pathways in the mycobacteria .

Pharmacokinetics

The compound’s antimycobacterial activity suggests that it is able to reach its target organisms in the body .

Result of Action

The result of the compound’s action is the inhibition of growth or death of Mycobacteria . This leads to a reduction in the bacterial load in the body, aiding in the treatment of tuberculosis.

Preparation Methods

The synthesis of 3-cyclopropyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific reaction conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

3-cyclopropyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its unique structural features and biological activities. It has shown promise in preclinical studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. Additionally, its derivatives are explored for their anticancer, antimicrobial, and anti-inflammatory properties .

Comparison with Similar Compounds

3-cyclopropyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. These compounds share structural similarities and are also studied for their biological activities. the unique substituents on this compound, such as the cyclopropyl and ethylsulfanyl groups, contribute to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

3-cyclopropyl-2-ethylsulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-2-15-11-12-8-5-6-16-9(8)10(14)13(11)7-3-4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHZMRBVJDIAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C3CC3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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